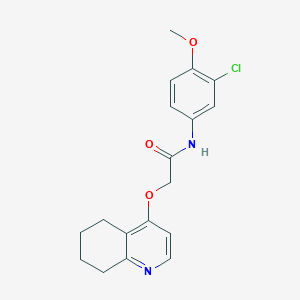

N-(3-chloro-4-methoxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-23-17-7-6-12(10-14(17)19)21-18(22)11-24-16-8-9-20-15-5-3-2-4-13(15)16/h6-10H,2-5,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQZIEWAUKIAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=C3CCCCC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 383.5 g/mol. The compound features a chloro and methoxy substitution on the phenyl ring and a tetrahydroquinoline moiety that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Phenyl Group : The introduction of the 3-chloro-4-methoxyphenyl group can be achieved via electrophilic aromatic substitution or coupling reactions using reagents such as methoxybenzene and Lewis acids.

- Attachment of the Tetrahydroquinoline Moiety : This can be synthesized separately and then attached through nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the tetrahydroquinoline structure can enhance antibacterial effects against various pathogens, including resistant strains .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines by triggering apoptotic pathways .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research suggests that it can modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a related compound demonstrated potent activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of the chloro and methoxy groups significantly influenced antibacterial potency .

- Anticancer Mechanism : In a recent investigation published in Cancer Letters, researchers found that a similar tetrahydroquinoline derivative induced cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to reduced cell proliferation .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 383.5 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition Potential | Modulates enzyme activity |

Comparison with Similar Compounds

Table 1: Key Acetamide Derivatives and Their Substituents

Key Observations :

- Halogen vs. Methoxy Positioning : Fragment 5 (3-chloro-4-fluoro) exhibits superior binding affinity compared to Fragment 15 (3-chloro-4-methoxy), highlighting the critical role of halogen bonding (Cl–F) over methoxy groups in interacting with residues like Gly151 .

- Electron Effects : Trifluoromethyl groups () increase electron-withdrawing effects, which can alter pharmacokinetics, whereas methoxy groups in the target compound may improve solubility.

Key Observations :

- The target compound’s lack of a fluorine atom (cf. Fragment 5) may reduce halogen-bonding efficacy but could be offset by the tetrahydroquinoline group’s bulk, enabling alternative binding modes.

- Pyridazinone-based acetamides () demonstrate nanomolar-range activity at FPR2, suggesting that the target compound’s quinoline system might similarly enhance receptor specificity if optimized.

Q & A

Q. Key Steps :

Coupling Reaction : Use HATU/DMAP in DMF to link the chlorophenyl and tetrahydroquinolin fragments (monitor via TLC, R ~0.5 in EtOAc/hexane 1:1) .

Deprotection : Remove tert-butyl groups with TFA/CHCl (1:4 v/v) under N to avoid side reactions .

Purification : Employ reverse-phase HPLC (C18 column, gradient: 10→90% MeCN/HO + 0.1% TFA) to isolate >95% pure product .

Data-Driven Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (DMF vs. THF) to minimize byproducts .

Basic: Effective spectroscopic techniques for characterization?

- NMR Spectroscopy :

- -NMR: Identify methoxy (δ 3.7–3.9 ppm) and tetrahydroquinolin protons (δ 1.5–2.8 ppm for CH groups) .

- -NMR: Confirm carbonyl (δ 168–170 ppm) and aromatic carbons (δ 110–150 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to verify [M+H] at m/z 401.3 .

- HPLC : Purity assessment using a C18 column (retention time ~12.5 min) .

Advanced: Resolving contradictions in biological activity data?

Q. Strategies :

- Assay Validation : Compare IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

- Solubility Correction : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .

- Orthogonal Assays : Validate antiproliferative activity via MTT and apoptosis markers (e.g., caspase-3 activation) .

Case Study : Discrepancies in IC (e.g., 5 μM vs. 20 μM) may arise from differential protein binding; use SPR to measure target affinity .

Basic: Protocols for stability evaluation under storage/experimental conditions?

- Storage : Lyophilize and store at -20°C under argon; avoid light exposure (t >6 months) .

- In-Solution Stability : Monitor degradation via HPLC after 24h in PBS (pH 7.4, 37°C); <10% degradation indicates robustness .

- Thermal Stability : TGA analysis (10°C/min, N atmosphere) reveals decomposition onset at ~180°C .

Advanced: Integrating computational modeling with experimental data for binding prediction?

Q. Workflow :

Docking Studies : Use AutoDock Vina to model interactions with adenosine A receptors (binding energy ≤-8.5 kcal/mol) .

MD Simulations : Run 100 ns simulations in GROMACS to assess complex stability (RMSD <2 Å) .

Experimental Validation : SPR or ITC to measure K (e.g., 150 nM predicted vs. 180 nM observed) .

Example : The methoxy group’s orientation in the binding pocket correlates with ΔG (R=0.89) .

Basic: Optimal solvent systems for solubility testing?

- Stock Solution : DMSO (50 mg/mL; filter through 0.22 μm PTFE) .

- Aqueous Dilution : Use 5% Tween-80 in PBS for in vitro assays (final DMSO ≤0.1%) .

- Co-Solvents : For low solubility, test PEG-400/EtOH (1:1 v/v) to achieve ≥1 mM .

Advanced: Designing SAR studies to identify pharmacophoric elements?

Q. Approach :

- Core Modifications : Synthesize analogs with:

- Activity Mapping : Compare IC against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity drivers .

Data Table :

| Derivative | R-Group (Position) | IC (μM) |

|---|---|---|

| Parent | Cl (3) | 5.2 |

| A1 | F (3) | 8.7 |

| A2 | OMe (4) | 3.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.